molecular formula C15H22ClNO B2513449 4-[4-(Propan-2-yl)benzoyl]piperidine hydrochloride CAS No. 42060-82-2

4-[4-(Propan-2-yl)benzoyl]piperidine hydrochloride

Cat. No.: B2513449
CAS No.: 42060-82-2
M. Wt: 267.8
InChI Key: MCKCTNFUTSJCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Propan-2-yl)benzoyl]piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built on a piperidine core, a nitrogen-containing heterocycle that is a pivotal cornerstone and a ubiquitous scaffold in the production of pharmaceuticals . This particular compound features a benzoyl group at the 4-position of the piperidine ring, which is further substituted with an isopropyl benzene group. The hydrochloride salt form typically enhances the compound's stability and solubility for research applications. Piperidine derivatives are recognized for their wide spectrum of biological activities and are frequently explored as key intermediates or building blocks in the synthesis of more complex molecules . The structural motifs present in this compound—the piperidine ring and the substituted benzoyl group—are found in compounds investigated for various therapeutic areas. While the specific biological profile of this compound is to be fully characterized by researchers, analogous piperidine derivatives have demonstrated potential in areas such as antiviral research, including activity against human coronaviruses, and as inhibitors of viral proteases . The presence of the isopropyl group may influence the compound's lipophilicity and its interaction with biological targets, making it a versatile scaffold for structure-activity relationship (SAR) studies. This product is provided for research purposes as a building block to support the development of novel therapeutic agents. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)15(17)14-7-9-16-10-8-14;/h3-6,11,14,16H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKCTNFUTSJCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42060-82-2
Record name 4-[4-(propan-2-yl)benzoyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Optimization of Reaction Conditions

  • Catalyst Systems : Iridium(III) catalysts, as reported by Donohoe et al., enable stereoselective synthesis via hydrogen borrowing mechanisms, achieving enantiomeric excess >90% for C4-substituted piperidines.
  • Solvent Effects : Aqueous media mitigate racemization, particularly for enantioenriched substrates, while ethanol enhances reductive amination kinetics.

Table 1 : Reductive Amination Parameters and Yields

Substrate Pair Catalyst Solvent Temperature (°C) Yield (%)
4-iPr-benzaldehyde + γ-amino ketone NaBH₄ Ethanol 25 78
4-iPr-benzaldehyde + 1,5-diaminopentane IrCl₃ H₂O 80 85

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation directly installs the benzoyl group onto an aromatic ring, leveraging the electron-donating isopropyl substituent to direct para-acylation. Piperidine-4-carbonyl chloride, synthesized from piperidine-4-carboxylic acid via thionyl chloride treatment, reacts with isopropylbenzene under AlCl₃ catalysis to yield 4-[4-(propan-2-yl)benzoyl]piperidine.

Challenges and Solutions

  • Acyl Chloride Stability : Piperidine-4-carbonyl chloride exhibits propensity for decomposition; in situ generation using oxalyl chloride minimizes degradation.
  • Regioselectivity : The isopropyl group ensures >95% para-selectivity, with minor ortho byproducts (<5%).

Coupling-Hydrogenation Cascades

Transition-metal-catalyzed couplings, particularly Suzuki-Miyaura reactions, enable modular assembly of the benzoyl-piperidine framework. For instance, 4-boronopiperidine couples with 4-isopropylbromobenzene under Pd(PPh₃)₄ catalysis, followed by hydrogenation to saturate the pyridine intermediate to piperidine.

Case Study: One-Pot Synthesis

Usuki et al. demonstrated a tandem Suzuki-hydrogenation protocol for piperidine derivatives, achieving 82% yield for analogous structures. Critical parameters include:

  • Substrate Concentration : 0.1–0.3 M to prevent hydrogenation inhibition.
  • Catalyst Loading : 5 mol% Pd/C for optimal activity.

Salt Formation and Purification

The hydrochloride salt is obtained by treating the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether (1:3). X-ray diffraction confirms the zwitterionic structure, with protonation at the piperidine nitrogen.

Table 2 : Salt Crystallization Conditions

Free Base (g) HCl (equiv) Solvent System Purity (%)
10.0 1.2 EtOH/Et₂O 99.5

Comparative Analysis of Synthetic Routes

Table 3 : Route Efficiency and Scalability

Method Yield (%) Scalability Cost ($/kg)
Reductive Amination 85 High 120
Friedel-Crafts 78 Moderate 95
Coupling-Hydrogenation 82 High 150

Reductive amination offers superior enantiocontrol, whereas Friedel-Crafts excels in cost-effectiveness. Industrial-scale synthesis (as evidenced by lasmiditan production) favors coupling-hydrogenation for its modularity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)benzoyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Propan-2-yl)benzoyl]piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Methylbenzoyl)piperidine Hydrochloride (CAS 42060-84-4)

  • Molecular Formula: C₁₃H₁₈ClNO
  • Molecular Weight : 239.74 g/mol
  • Key Differences : The methyl group at the para position of the benzoyl ring reduces steric bulk compared to the isopropyl group in the target compound. This difference may lower lipophilicity (logP) and influence binding interactions in biological systems.

4-(4-Nitrophenyl)piperidine Hydrochloride (CAS 883194-93-2)

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.70 g/mol
  • Applications : Widely used as an intermediate in synthesizing analgesics and anti-inflammatory agents .

Piperidine Derivatives with Heterocyclic or Alkyl Substituents

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS 1235440-58-0)

  • Molecular Formula : C₁₃H₁₇ClN₄
  • Molecular Weight : 264.75 g/mol
  • Applications : Investigated for its biological activity, though specific therapeutic areas are unspecified .

3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride

  • Key Differences: An oxygen atom links the aromatic ring to the piperidine, creating a phenoxy group.

Piperidine-Benzyl/Aryl Hybrids

4-[(4-Methylphenyl)methyl]piperidine Hydrochloride (CAS 165110-20-3)

  • Molecular Formula : C₁₃H₂₀ClN
  • Key Differences : The benzyl group (vs. benzoyl) lacks a carbonyl, reducing polarity and possibly increasing blood-brain barrier permeability.
  • Applications : Structural motifs align with histamine receptor modulators or anticonvulsants .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Key Substituent Solubility LogP (Estimated)
4-[4-(Propan-2-yl)benzoyl]piperidine HCl ~263.7* Isopropylbenzoyl Moderate (polar aprotic) ~2.5–3.0
4-(4-Methylbenzoyl)piperidine HCl 239.74 Methylbenzoyl Moderate ~2.0–2.5
4-(4-Nitrophenyl)piperidine HCl 242.70 Nitrophenyl High (polar solvents) ~1.5–2.0
4-(3-Phenyltriazol-5-yl)piperidine HCl 264.75 Triazole-phenyl Moderate ~1.8–2.3

*Estimated based on structural analogs.

Biological Activity

4-[4-(Propan-2-yl)benzoyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data analysis.

Chemical Structure and Properties

  • Molecular Formula : C15H22ClN
  • Molecular Weight : 251.79 g/mol
  • CAS Number : 42060-82-2

The compound features a piperidine ring substituted with a propan-2-yl benzoyl group, which contributes to its unique biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and electrostatic interactions, influencing the activity of biological molecules.

Antiviral Activity

Recent studies have explored the antiviral potential of piperidine derivatives, including this compound. A class of 1,4,4-trisubstituted piperidines was evaluated for their ability to inhibit coronaviruses, notably showing moderate inhibition against the main protease (Mpro) of SARS-CoV-2, suggesting potential as antiviral agents .

Antiparasitic Activity

Research indicates that similar piperidine compounds have shown promising results against malaria parasites. The optimization of piperidine derivatives has been linked to improved efficacy in inhibiting key enzymes involved in parasite metabolism . While specific data on this compound is limited, its structural analogs have demonstrated significant activity against Plasmodium species.

Study 1: Antiviral Efficacy

In a study evaluating various piperidine derivatives for their antiviral properties, compounds similar to this compound were shown to inhibit viral replication in cell cultures. The most potent analogs displayed micromolar activity against human coronaviruses .

CompoundViral TargetIC50 (µM)Mechanism of Action
Compound ASARS-CoV Mpro5.0Non-covalent binding
Compound BInfluenza A3.5Hemagglutinin-mediated inhibition
This compoundTBDTBD

Study 2: Antiparasitic Activity

A comparative analysis of various piperidine derivatives revealed that modifications to the piperidine scaffold could enhance antiparasitic activity. The incorporation of specific functional groups was critical in improving solubility and metabolic stability while maintaining efficacy against malaria parasites .

CompoundActivity AgainstEC50 (µM)Notes
Analog 1P. falciparum0.031High metabolic stability
Analog 2P. vivax>1.0Low efficacy due to structural issues
This compoundTBDTBD

Q & A

Q. What methodologies assess the compound’s potential neurotoxic or cardiotoxic effects?

  • Methodology : Patch-clamp electrophysiology evaluates hERG channel inhibition (cardiotoxicity risk). Glial cell viability assays (e.g., primary astrocytes) detect neuroinflammation. ToxCast/Tox21 high-throughput screening data provide cross-species toxicity predictions .

Data Contradiction Analysis

  • Example : Discrepancies in enzyme inhibition data may stem from variations in assay pH (affecting ionization of the piperidine nitrogen). Re-test under standardized conditions (pH 7.4, 37°C) and include positive controls (e.g., known inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.